molecular formula C7H12O2 B14295606 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol CAS No. 114628-98-7

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol

Cat. No.: B14295606
CAS No.: 114628-98-7
M. Wt: 128.17 g/mol
InChI Key: PJQFWMDKQVWHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol is an organic compound with the molecular formula C7H12O2. It is a derivative of butanol, where the hydroxyl group is attached to a butane chain substituted with a prop-2-yn-1-yloxy group. This compound is of interest due to its unique structure, which combines an alcohol and an alkyne functional group, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol typically involves the reaction of 3-butyn-1-ol with an appropriate alkylating agent. One common method is the Williamson ether synthesis, where 3-butyn-1-ol reacts with an alkyl halide under basic conditions to form the desired ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions have been explored for the synthesis of similar compounds, providing a scalable and efficient route .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can selectively reduce the alkyne group.

    Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group in the presence of a suitable leaving group.

Major Products

    Oxidation: The major product is typically a ketone or aldehyde.

    Reduction: The major products are alkenes or alkanes, depending on the degree of reduction.

    Substitution: The major products vary based on the nucleophile used, resulting in ethers, esters, or amines.

Scientific Research Applications

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can act as a nucleophile or leaving group, facilitating various substitution and elimination reactions. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-1-ol: A similar compound with a hydroxyl group and an alkyne group but without the ether linkage.

    2-Hydroxyethylacetylene: Another terminal acetylenic compound with similar reactivity.

    4-Hydroxy-1-butyne: A compound with a similar structure but different substitution pattern.

Uniqueness

3-[(Prop-2-yn-1-yl)oxy]butan-1-ol is unique due to its combination of an alkyne and an ether functional group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts .

Properties

CAS No.

114628-98-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-prop-2-ynoxybutan-1-ol

InChI

InChI=1S/C7H12O2/c1-3-6-9-7(2)4-5-8/h1,7-8H,4-6H2,2H3

InChI Key

PJQFWMDKQVWHCT-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.